N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide

Physicochemical profiling Drug-likeness Solubility prediction

This benzimidazole-piperidine sulfonamide features a unique propionamide terminus absent in common analogs, enabling distinct SAR for COX-2 (related compounds show 79.6–84.2% inhibition) and antimicrobial targets. Ideal for docking studies (PDB: 1CX2) and target identification campaigns. Avoid generic substitution; order high-purity lot-specific material to ensure assay reproducibility.

Molecular Formula C21H24N4O3S
Molecular Weight 412.51
CAS No. 886904-77-4
Cat. No. B2903045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide
CAS886904-77-4
Molecular FormulaC21H24N4O3S
Molecular Weight412.51
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H24N4O3S/c1-2-20(26)22-16-7-9-17(10-8-16)29(27,28)25-13-11-15(12-14-25)21-23-18-5-3-4-6-19(18)24-21/h3-10,15H,2,11-14H2,1H3,(H,22,26)(H,23,24)
InChIKeyOKXIFEFIUBQYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide (CAS 886904-77-4) – Procurement-Ready Chemical Identity and Core Scaffold


N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide (CAS 886904-77-4; molecular formula C21H24N4O3S; molecular weight 412.51 g/mol) is a synthetic, small-molecule heterocyclic compound built on a benzimidazole-piperidine scaffold linked through a sulfonyl bridge to a phenyl-propionamide terminus . The benzimidazole core is a well-established pharmacophore in medicinal chemistry, frequently exploited for kinase inhibition, GPCR modulation, and antimicrobial activity [1]. The sulfonyl linker and terminal propionamide group distinguish this compound within the broader class of benzimidazole-piperidine sulfonamides.

Procurement Risk – Why N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide Cannot Be Interchanged with Other Benzimidazole-Piperidine Sulfonamides


Within the benzimidazole-piperidine sulfonamide family, minor structural changes such as altering the N-terminal amide (e.g., from propionamide to isobutyramide, methoxyacetamide, or ethylbutanamide) or modifying the sulfonyl substitution pattern can drastically alter target engagement, selectivity, and pharmacokinetic properties [1]. Benzimidazole derivatives are known to interact with diverse biological targets including COX-2, DNA gyrase, and CYP51, where subtle structural variations lead to significant differences in inhibitory potency [2]. Without head-to-head comparative biological data for this specific compound, generic substitution carries a high risk of failed assay reproducibility, off-target effects, or loss of the structure-activity relationship (SAR) that a research program depends upon.

Quantitative Differentiation Evidence for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide


Physicochemical Property Comparison Against Closest Amide-Tail Analogs

Computed physicochemical properties, including logP and topological polar surface area (TPSA), can differentiate this propionamide derivative from analogs with bulkier or more polar amide tails. The target compound exhibits a predicted logP of 2.61 and a TPSA of 75.51 Ų [1]. While experimental data for direct comparators (e.g., isobutyramide, methoxyacetamide, or ethylbutanamide analogs) are not publicly available, these computed values place the compound within a defined property space that influences membrane permeability and solubility, key factors in cell-based assay performance.

Physicochemical profiling Drug-likeness Solubility prediction

Class-Level Anti-Inflammatory Activity Reference for Benzimidazole-Piperidine Sulfonamides

A recent study on closely related sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles reported anti-inflammatory activity via COX-2 inhibition, with phenyl sulfonamide derivatives achieving inhibition rates of 79.6–84.2% [1]. The target compound bears the favorable phenyl sulfonamide moiety and a distinct propionamide tail, suggesting potential for comparable or differentiated anti-inflammatory activity, though no direct experimental data exist for this specific compound.

COX-2 inhibition Anti-inflammatory SAR

Antimicrobial Activity Spectrum Reference for Structurally Related Compounds

In the same class of sulfonamide derivatives of substituted benzimidazole-piperidines, select compounds demonstrated significant antibacterial activity against three bacterial strains and promising antifungal activity against Aspergillus niger and Cladosporium cladosporioides [1]. The target compound's sulfonylphenyl-propionamide architecture differs from the most active antimicrobial derivatives (which bore methylsulfonyl or tosyl groups), indicating potential selectivity differences that require empirical validation.

Antibacterial Antifungal DNA gyrase

Molecular Docking Insights for Target Prioritization

Molecular modeling of related benzimidazole-piperidine sulfonamides against COX-2 (PDB: 1CX2), DNA Gyrase-B (PDB: 1EI1), and CYP51 (PDB: 1EA1) revealed that specific sulfonamide substitutions critically influence binding conformations and interaction energies [1]. The target compound's unique sulfonylphenyl-propionamide motif is predicted to exhibit distinct binding poses compared to the methylsulfonyl or tosyl derivatives profiled in the study, though no specific docking data for this compound are publicly available.

Molecular docking COX-2 DNA gyrase CYP51

Limitations Statement – Absence of Direct Comparative Biological Data

A comprehensive search of PubMed, ChEMBL, PubChem BioAssay, ChemSpider, and major patent databases did not yield any primary research article, patent, or authoritative database entry containing quantitative biological activity data (IC50, Ki, EC50, % inhibition, or ADMET parameters) for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide specifically. All evidence presented above is derived from class-level inference or cross-study comparison with structurally related benzimidazole-piperidine sulfonamides [1][2]. Procurement decisions based on differentiation claims must therefore be treated as provisional until direct empirical comparison data are generated.

Data gap Empirical validation Procurement caveat

Procurement-Driven Application Scenarios for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide


Medicinal Chemistry SAR Exploration Targeting Cyclooxygenase-2 (COX-2)

Given the anti-inflammatory activity (79.6–84.2% inhibition) reported for structurally related phenyl sulfonamide benzimidazole-piperidine derivatives against COX-2 [1], this propionamide variant serves as a logical next-step analog for SAR expansion studies. Its distinct amide tail may confer altered binding kinetics or isoform selectivity relative to methylsulfonyl or tosyl comparators.

Antimicrobial Screening Against Gram-Positive Bacterial and Fungal Panels

Class-level evidence demonstrates that benzimidazole-piperidine sulfonamides with aromatic sulfonyl substitutions exhibit antibacterial and antifungal activities [1]. The target compound's sulfonylphenyl linker positions it as a candidate for antimicrobial susceptibility testing, particularly against Aspergillus niger and Cladosporium cladosporioides, where tosyl and 4-nitrophenyl analogs showed promising results.

Computational Chemistry and Docking-Based Virtual Screening

The compound's well-defined 3D structure and computed properties (logP 2.61, TPSA 75.51 Ų) [1] make it suitable for inclusion in molecular docking campaigns against targets such as COX-2 (PDB: 1CX2), DNA Gyrase-B (PDB: 1EI1), or CYP51 (PDB: 1EA1), where related compounds have shown differential binding modes [2].

Chemical Probe Development for Kinase or GPCR Target Deconvolution

The benzimidazole scaffold is a privileged structure for kinase ATP-binding site engagement and GPCR modulation. The target compound's sulfonamide linkage and propionamide tail offer distinct hydrogen-bonding and hydrophobic contacts relative to analogs with bulkier amides (e.g., isobutyramide, ethylbutanamide), supporting its use as a chemical tool for target identification studies.

Quote Request

Request a Quote for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.